![molecular formula C8H7ClINO2 B2999534 Methyl 2-amino-3-chloro-5-iodobenzoate CAS No. 1070977-94-4](/img/structure/B2999534.png)
Methyl 2-amino-3-chloro-5-iodobenzoate
Overview
Description
“Methyl 2-amino-3-chloro-5-iodobenzoate” is a chemical compound with the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a CAS Number of 289039-84-5 .
Synthesis Analysis
The synthesis of “Methyl 2-amino-3-chloro-5-iodobenzoate” can be achieved from 5-Chloro-2-iodobenzoic acid and Iodomethane .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-chloro-5-iodobenzoate” is represented by the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a molecular weight of 311.50 .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-chloro-5-iodobenzoate” is a solid substance with a melting point of 66-70 °C (lit.) . It should be stored at 2-8°C and protected from light as it is light sensitive .Scientific Research Applications
Palladium-catalysed Carbonylation
Methyl 2-amino-3-chloro-5-iodobenzoate serves as a substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. In the presence of various primary and secondary amines, such as tert-butylamine or amino acid methyl esters, 2-ketocarboxamides can be obtained, showcasing the compound's versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Aminocarbonylation of Iodoalkenes and Iodobenzene
The compound has been used in palladium catalysed aminocarbonylation of iodobenzene and iodoalkenes, resulting in 2-oxo-carboxamide type derivatives by double CO insertion. This demonstrates its application in creating carboxamide structures, enhancing the chemical repertoire available for pharmaceutical development and other areas of chemical synthesis (Müller, Péczely, Skoda-Földes, Takács, Kokotos, Bellis, & Kollár, 2005).
Synthesis of 2-Aminobenzothiazole
The compound is utilized in a one-pot strategy for the synthesis of 2-aminobenzothiazole in water, highlighting an efficient, sustainable method using copper(I) catalysts. This research indicates its utility in creating environmentally friendly synthesis processes for complex molecules (Khatun, Jamir, Ganesh, & Patel, 2012).
Oxidative Dearomatization
Methyl 2-amino-3-chloro-5-iodobenzoate's derivatives have been implicated in the oxidative dearomatization of phenols and anilines, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines. This showcases its potential in creating new molecular structures through regioselective dearomatization (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Synthesis of Chlorantraniliprole
Safety and Hazards
“Methyl 2-amino-3-chloro-5-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H300 and precautionary statements P301 + P310 + P330 . It’s classified as Acute Tox. 2 Oral and should be handled with personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves .
properties
IUPAC Name |
methyl 2-amino-3-chloro-5-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDAJGVKPFOKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-iodo-benzoic acid methyl ester |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.